molecular formula C12H14N2O B2876492 2-(trimethyl-1H-pyrazol-1-yl)phenol CAS No. 1341710-58-4

2-(trimethyl-1H-pyrazol-1-yl)phenol

Cat. No.: B2876492
CAS No.: 1341710-58-4
M. Wt: 202.257
InChI Key: IHVOUZNUAKSPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a trimethyl group and a phenol group This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include 2-(trimethyl-1h-pyrazol-1-yl)phenol, are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological activity of the target.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethyl-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper can be used to promote the cyclization reactions. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydropyrazole derivatives from reduction, and various substituted pyrazole derivatives from substitution reactions .

Scientific Research Applications

2-(Trimethyl-1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(trimethyl-1H-pyrazol-1-yl)phenol include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the trimethyl group, which can influence its chemical reactivity and biological activity. The trimethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOUZNUAKSPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.